molecular formula C19H24N4O B2497110 (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide CAS No. 2034752-44-6

(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide

Cat. No.: B2497110
CAS No.: 2034752-44-6
M. Wt: 324.428
InChI Key: XKLSPRCSPIANLS-WYMLVPIESA-N
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Description

(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the 5-methyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.

    Piperidine Derivative Formation: The next step involves the formation of the piperidine ring, which can be synthesized by reacting a suitable amine with a cyclic ketone or aldehyde.

    Coupling Reaction: The pyrazole and piperidine derivatives are then coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acryloylation: The final step involves the acryloylation of the coupled product to introduce the acrylamide moiety. This can be done using acryloyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrazole or piperidine rings using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the acrylamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the pyrazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the acrylamide moiety could produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may act on specific molecular pathways, offering possibilities for the treatment of various diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylpropionamide
  • (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylbutyramide

Uniqueness

Compared to similar compounds, (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide is unique due to its specific acrylamide moiety, which may confer distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a compound of particular interest in research and development.

Properties

IUPAC Name

(E)-2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14(12-16-6-4-3-5-7-16)19(24)20-17-8-10-23(11-9-17)18-13-15(2)21-22-18/h3-7,12-13,17H,8-11H2,1-2H3,(H,20,24)(H,21,22)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLSPRCSPIANLS-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C(=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)/C(=C/C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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